

UHPLC-MS/MS Method for Lorlatinib Quantification in Human Plasma

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Compound Focus: Lorlatinib acetate

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For researchers needing to quantify lorlatinib, often alongside other Anaplastic Lymphoma Kinase (ALK) inhibitors, in biological matrices, the following validated method provides a robust framework [1].

Summary of the Validated Method: This protocol is designed for the **simultaneous determination of crizotinib, alectinib, and lorlatinib** in human plasma, making it highly suitable for Therapeutic Drug Monitoring (TDM) and pharmacokinetic studies in non-small cell lung cancer (NSCLC) patients.

Table 1: Key Chromatographic and Mass Spectrometric Conditions

Parameter	Specification
Analytical Technique	Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) [1]
Analytes	Crizotinib, Alectinib, Lorlatinib [1]
Internal Standard	Isotope-labeled analogs for each analyte [1]
Linearity Range	20 - 1000 ng/mL for all three analytes [1]
Sample Preparation	Protein Precipitation [2]

Parameter	Specification
Matrix Effects	Negligible in both normal and hyperlipidemic plasma [1]
Sample Stability	Stable in plasma at ambient conditions (25°C) for 24h; in autosampler (15°C) for 24h [1]

Table 2: Method Validation Parameters

Validation Parameter	Performance
Selectivity	No significant interference observed for analytes or internal standards [1]
Accuracy & Precision	Conforms to accepted bioanalytical method validation guidelines [1] [2]
Carryover	Evaluated and confirmed to be acceptable [1]

Detailed Experimental Protocol

Protocol 1: Sample Preparation and UHPLC-MS/MS Analysis

This procedure outlines the steps for processing human plasma samples and running the analysis based on the described method [1] [2].

- **Sample Preparation (Protein Precipitation)**

- Pipette 135 μ L of plasma (calibrators, quality controls, or study samples) into a 1.5 mL microcentrifuge tube.
- Add 15 μ L of the appropriate working standard solution or 50% methanol-water for blanks.
- Add 10 μ L of the internal standard working solution.
- Add 300 μ L of methanol to precipitate plasma proteins.
- Vortex the mixture vigorously for 3 minutes.
- Centrifuge at 4°C, 14,000 rpm for 10 minutes.
- Transfer the clear supernatant to an autosampler vial for injection [2].

- **Chromatographic Separation**

- **Column:** C18-based analytical column (e.g., Eclipse Plus C18, 2.1 × 50 mm, 1.8 μm) [3].
- **Mobile Phase:** Solvent A: 0.1% formic acid in water; Solvent B: Acetonitrile [3] or Methanol [2].
- **Gradient Elution:** Use a gradient program to separate the analytes. An example from a similar method:
 - 0 – 0.1 min: 25% B
 - 0.1 – 0.5 min: 25% – 95% B
 - 0.5 – 2.9 min: 95% B
 - 2.9 – 2.95 min: 95% – 25% B
 - 2.95 – 4.0 min: 25% B [2].
- **Flow Rate:** 0.4 mL/min [2].
- **Column Temperature:** 30-40°C [3] [2].
- **Injection Volume:** 5 μL [2].

- **Mass Spectrometric Detection**

- **Ion Source:** Electrospray Ionization (ESI).
- **Ion Mode:** Positive mode.
- **Data Acquisition:** Multiple Reaction Monitoring (MRM).
- Monitor specific precursor-to-product ion transitions for each analyte and its internal standard.

Protocol 2: Investigating Lorlatinib Metabolism using Liver Microsomes

This protocol describes an *in vitro* approach to study the metabolic stability and enzyme kinetics of lorlatinib [3].

- **Incubation Setup**

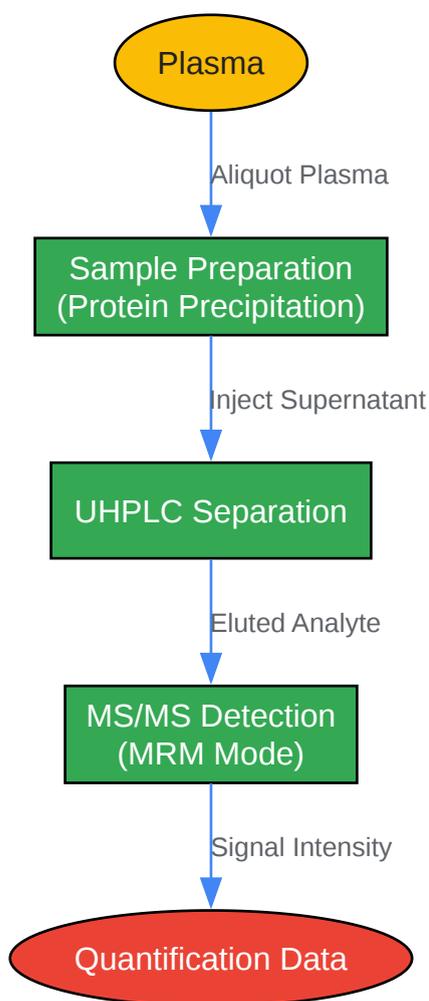
- Prepare human or rat liver microsomes (HLM/RLM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
- Add lorlatinib at varying concentrations to generate kinetic data.
- Initiate the reaction by adding the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH).
- Incubate the mixture at 37°C in a water bath for a predetermined time.

- **Reaction Termination and Analysis**

- Terminate the reaction by adding a volume of ice-cold acetonitrile or methanol equal to the incubation volume.
- Vortex and centrifuge to precipitate proteins.
- Analyze the supernatant using the UHPLC-MS/MS method described in Protocol 1 to quantify the remaining parent drug (lorlatinib) and/or its metabolites.

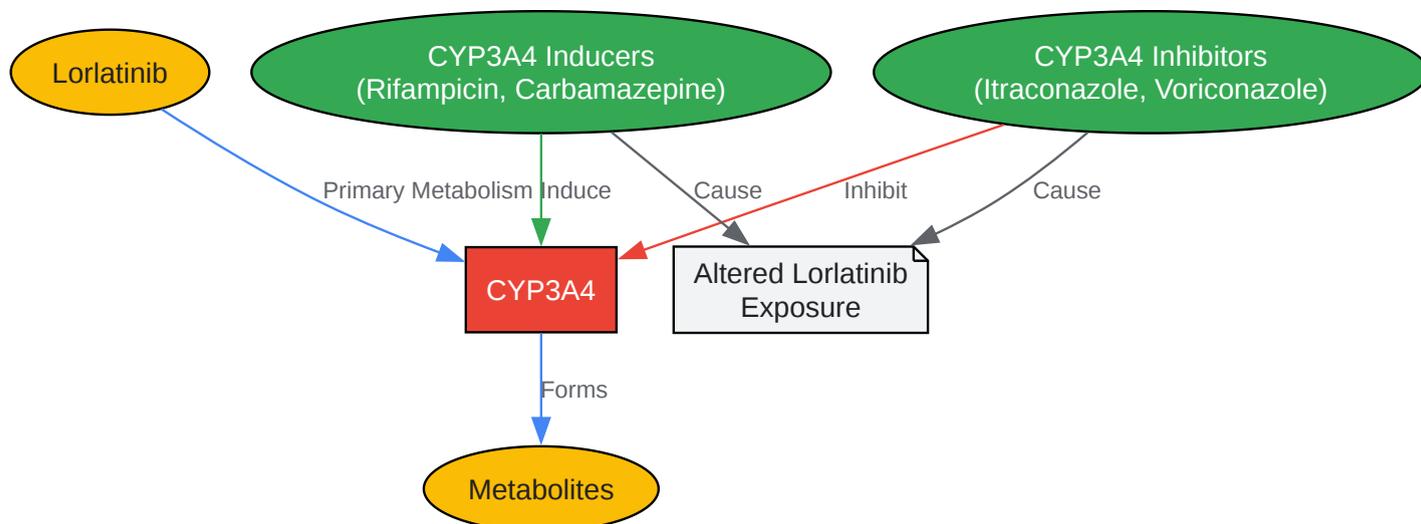
Workflow and Metabolic Pathway Diagrams

The following diagrams, created using Graphviz DOT language, illustrate the analytical workflow and the key metabolic pathway of lorlatinib.



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Diagram 1: UHPLC-MS/MS Workflow for Lorlatinib Analysis. This chart outlines the key steps from sample preparation to data acquisition.



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Diagram 2: Key Metabolic Pathway and Drug-Drug Interactions of Lorlatinib. This chart illustrates that lorlatinib is primarily metabolized by the CYP3A4 enzyme, a process that can be affected by other drugs, leading to significant interactions.

Key Application Notes for Researchers

- **Method Selectivity:** The use of MRM on a triple quadrupole mass spectrometer provides high specificity. Confirmation that no significant interfering responses were observed at the retention times of the analytes ensures reliable quantification in complex plasma samples [1].
- **Managing Drug-Drug Interactions (DDIs):** A primary application of this quantification method is TDM. Lorlatinib undergoes extensive **CYP3A4-mediated metabolism**. Be aware that co-administration with strong CYP3A4 inhibitors (e.g., itraconazole) or inducers (e.g., rifampicin) can significantly increase or decrease lorlatinib plasma exposure, respectively [3]. TDM is crucial in these scenarios.
- **Stability for Routine Analysis:** The demonstrated stability of samples at room temperature for 24 hours and in the autosampler for 24 hours provides flexibility for handling large batches in a clinical or research setting [1].
- **Brain Penetration Studies:** While this method is validated for plasma, UHPLC-MS/MS techniques have also been successfully applied to quantify lorlatinib in human cerebrospinal fluid (CSF), which is critical for evaluating its efficacy against brain metastases [4].

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References

1. of a validated and sensitive ultra-high performance liquid... Development
[pubmed.ncbi.nlm.nih.gov]
2. Development and Validation of a UHPLC-MS/MS Method for ... [pmc.ncbi.nlm.nih.gov]
3. CYP3A4-Mediated In Vitro and In Vivo Disposition of Lorlatinib | DDDT [dovepress.com]
4. Quantitation of osimertinib, alectinib and lorlatinib in ... [sciencedirect.com]

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